7-O-Methyleriodictyol

Übersicht

Beschreibung

Sterubin: Neuroprotective Activity and Chemical Properties

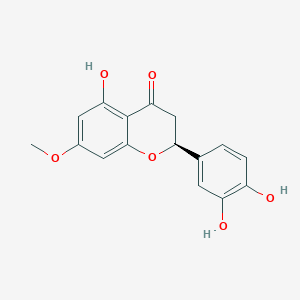

Sterubin is a flavanone compound that has been isolated from the Californian plant Eriodictyon californicum. It has gained attention due to its potent neuroprotective properties, particularly in the context of Alzheimer’s disease (AD), a neurological disorder for which there is currently no preventive or curative treatment. The interest in sterubin is part of a broader investigation into the therapeutic potential of flavonoids, a class of phytochemicals known for their beneficial health effects .

Synthesis Analysis

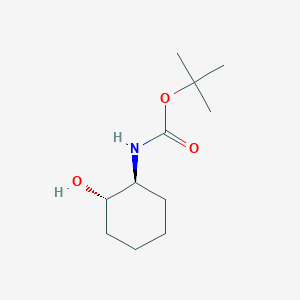

The synthesis of sterubin involves the resolution of racemic sterubin into its two enantiomers, (R)-1 and (S)-1. This process is achieved using a chiral chromatographic phase, which allows for the separation of the enantiomers. The stereochemical assignment of the enantiomers is confirmed online by HPLC-ECD coupling. The occurrence of sterubin in nature has been established as the pure (S)-enantiomer .

Molecular Structure Analysis

Sterubin's molecular structure is characterized by the presence of two enantiomers, which are mirror images of each other. The (S)-enantiomer is the naturally occurring form found in Eriodictyon californicum. The configurational stability of the pure stereoisomers has been observed in methanol, but a fast racemization occurs when they are present in culture medium, indicating that the stereoisomers can interconvert under certain conditions .

Chemical Reactions Analysis

The study of sterubin's chemical reactions has revealed that while the stereoisomers are stable in some solvents, they can undergo racemization in others, such as in culture medium. This racemization process is significant because it could affect the biological activity of the compound when used in therapeutic applications .

Physical and Chemical Properties Analysis

Sterubin exhibits neuroprotective activity in vitro, with both (R)-1 and (S)-1 enantiomers showing comparable levels of neuroprotection and no significant differences in their efficacy. This suggests that the neuroprotective properties of sterubin are not dependent on its stereochemistry. Furthermore, sterubin has been tested in vivo in an AD mouse model, where it demonstrated a significant positive impact on both short- and long-term memory at low dosages. These findings highlight the potential of sterubin as a therapeutic agent for neurodegenerative diseases like AD .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Eigenschaften

7-O-Methyleriodictyol: wurde auf seine potenziellen antibakteriellen Eigenschaften untersucht. Forschungsergebnisse zeigen, dass es das Wachstum bestimmter Bakterien, wie z. B. Bacillus subtilis und Staphylococcus aureus, hemmen kann. Es erreichte eine 50%ige Wachstumshemmung bei einer Konzentration von 1,25 μg/μL . Dies deutet darauf hin, dass Sterubin ein Kandidat für die Entwicklung neuer antibakterieller Wirkstoffe sein könnte, insbesondere im Kampf gegen Antibiotikaresistenzen.

Lipophilie und Zellmembraninteraktion

Die Lipophilie der Verbindung, also ihre Fähigkeit, sich in Fetten, Ölen und unpolaren Lösungsmitteln zu lösen, wurde mit ihrer antibakteriellen Aktivität in Verbindung gebracht. Studien haben gezeigt, dass aktive Flavonoide wie Sterubin Diffusionskoeffizienten und einen Lipophilie-Bereich aufweisen, der ihren Erfolg beim Zugang zu bakteriellen Zielstrukturen vorhersagen könnte . Diese Eigenschaft ist entscheidend für die Entwicklung von Medikamenten, die Zellmembranen durchdringen müssen, um ihren Wirkort zu erreichen.

Struktur-Wirkungs-Beziehung

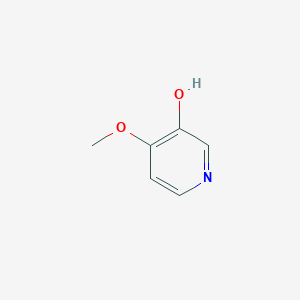

Die Struktur-Wirkungs-Beziehung von Sterubin wurde untersucht, um zu verstehen, wie seine chemische Struktur seine biologische Aktivität beeinflusst. Das Vorhandensein von Methoxygruppen und anderen strukturellen Merkmalen kann seine antibakterielle Wirksamkeit erheblich beeinflussen. Diese Informationen sind wertvoll für das rationale Design potenterer Derivate und Analoga .

Antibakterielle Aktivität in der traditionellen Medizin

Sterubin findet sich in traditionellen Heilpflanzen wie Blumea balsamifera, die auf den Philippinen zur Behandlung von Nierensteinen und als Diuretikum verwendet werden. Das Vorkommen der Verbindung in solchen Pflanzen unterstützt ihren Einsatz in der traditionellen Medizin und eröffnet Möglichkeiten für ihre wissenschaftliche Validierung und potenzielle therapeutische Anwendungen .

Chemische Analyse der Zusammensetzung

Die Verbindung wurde mithilfe verschiedener analytischer Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Flüssigkeitschromatographie-Tandem-Massenspektrometrie (LC-MS/MS) identifiziert. Diese Methoden ermöglichen die präzise Bestimmung von Sterubin in komplexen Gemischen, was für die Qualitätskontrolle und Standardisierung von pflanzlichen Arzneimitteln, die diese Verbindung enthalten, unerlässlich ist .

Potenzielle Anwendung bei der Behandlung von Infektionen

Aufgrund seiner antimikrobiellen Eigenschaften könnte Sterubin weiter auf seine potenzielle Anwendung bei der Behandlung bakterieller Infektionen der Harnwege und des Verdauungstrakts untersucht werden. Die Isolierung und Standardisierung dieser bioaktiven Komponente aus Pflanzenextrakten könnte zur Entwicklung neuer Behandlungen für mikrobielle Infektionen führen .

Safety and Hazards

Wirkmechanismus

Target of Action

7-O-Methyleriodictyol, also known as Sterubin, primarily targets pro-inflammatory cytokines . Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. Pro-inflammatory cytokines are responsible for promoting systemic inflammation.

Mode of Action

Sterubin interacts with its targets by inhibiting the action of pro-inflammatory cytokines . This inhibition can help reduce inflammation, which is a key factor in a variety of diseases and conditions.

Biochemical Pathways

It is known that the compound hasanti-inflammatory, anti-oxidant, and anti-tumor properties . These properties suggest that Sterubin may affect multiple biochemical pathways related to inflammation, oxidative stress, and tumor growth.

Pharmacokinetics

It is known that sterubin is a yellow crystalline solid that can dissolve in some organic solvents, such as ethanol and dimethyl sulfoxide . This suggests that Sterubin may have good bioavailability.

Result of Action

The molecular and cellular effects of Sterubin’s action are largely based on its anti-inflammatory, anti-oxidant, and anti-tumor properties . By inhibiting pro-inflammatory cytokines, Sterubin can help reduce inflammation at the cellular level . Its anti-oxidant properties suggest that it may protect cells from damage caused by free radicals. Furthermore, its anti-tumor properties indicate that it may inhibit the growth of certain types of cancer cells .

Action Environment

The action, efficacy, and stability of Sterubin can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action and efficacy may be influenced by the lipid content of the environment . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure.

Eigenschaften

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJORLEPQBKDA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199819 | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51857-11-5 | |

| Record name | Sternbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051857115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STERUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IT00NY6AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

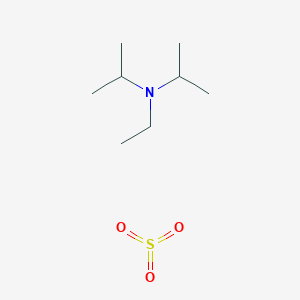

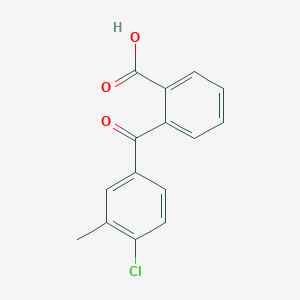

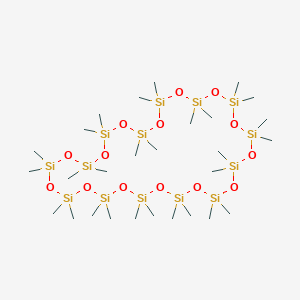

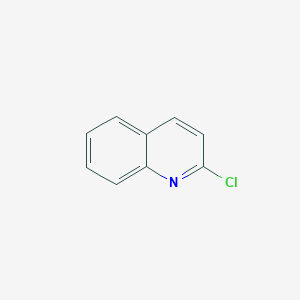

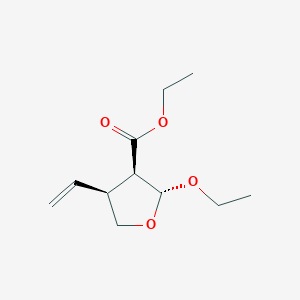

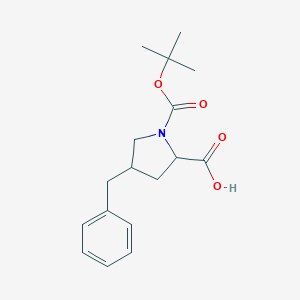

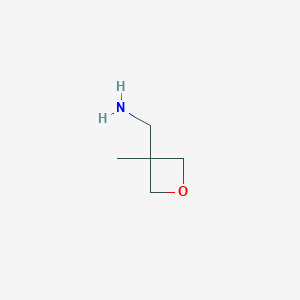

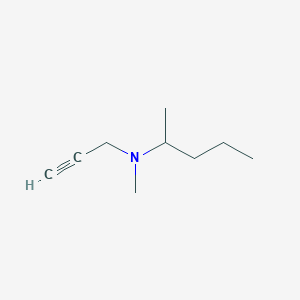

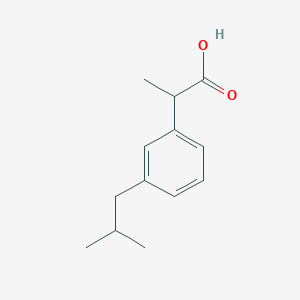

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.